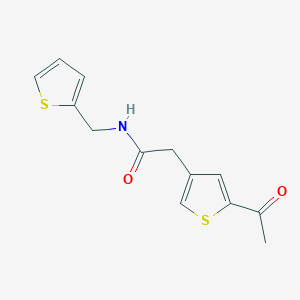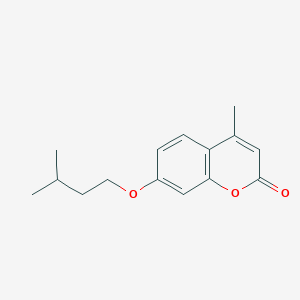
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide, also known as ATMA, is a compound that has gained attention in the scientific community for its potential therapeutic applications. ATMA is a thienylacetamide derivative that has been synthesized through a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and pathways involved in cancer cell growth and survival. Studies have shown that 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide can inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In addition, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide can induce changes in the levels of various biochemical markers in cancer cells. For example, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to decrease the levels of the protein cyclin D1, which is involved in cell cycle progression. In addition, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to increase the levels of the protein Bax, which is involved in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has several advantages as a potential therapeutic agent. It is relatively easy to synthesize and has shown promising anti-cancer activity in vitro. However, there are also limitations to using 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and pathways.
Direcciones Futuras
There are several potential future directions for research on 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide. One area of focus could be on further elucidating its mechanism of action and identifying specific targets for its anti-cancer activity. In addition, research could be conducted on the potential use of 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide in combination with other anti-cancer agents to enhance its efficacy. Finally, studies could be conducted to assess the safety and efficacy of 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide in animal models and in clinical trials.
Métodos De Síntesis
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide is synthesized through a multi-step process that involves the reaction of 5-acetyl-3-thienylamine with 2-bromo-1-phenylethanone, followed by the reaction of the resulting compound with sodium hydride and ethyl acetate. The final product is obtained through the reaction of the intermediate with acetic anhydride and sodium acetate.
Aplicaciones Científicas De Investigación
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. In addition, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases.
Propiedades
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9(15)12-5-10(8-18-12)6-13(16)14-7-11-3-2-4-17-11/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUQSGNIFLZRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)
![4-[5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5201725.png)
![1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5201727.png)
![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)
methyl]phosphonate](/img/structure/B5201733.png)
![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)

![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)

![N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5201796.png)